molecular formula C32H32N2O2 B14366816 3,3'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) CAS No. 91122-84-8

3,3'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one)

Cat. No.: B14366816
CAS No.: 91122-84-8
M. Wt: 476.6 g/mol
InChI Key: HOPRRCLWZDXBEL-UHFFFAOYSA-N
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Description

3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is an organic compound characterized by its unique structure, which includes a hydrazine core flanked by two diphenylpropanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-diphenylpropan-1-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazine core allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The hydrazine core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diphenylpropanone moieties may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: An ionic liquid used in microwave-assisted synthesis.

    1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Compounds with biological activity and applications in chemical analysis.

    2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with applications in organic synthesis.

Uniqueness

3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is unique due to its hydrazine core, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

91122-84-8

Molecular Formula

C32H32N2O2

Molecular Weight

476.6 g/mol

IUPAC Name

3-[dimethylamino-(3-oxo-1,3-diphenylpropyl)amino]-1,3-diphenylpropan-1-one

InChI

InChI=1S/C32H32N2O2/c1-33(2)34(29(25-15-7-3-8-16-25)23-31(35)27-19-11-5-12-20-27)30(26-17-9-4-10-18-26)24-32(36)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3

InChI Key

HOPRRCLWZDXBEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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